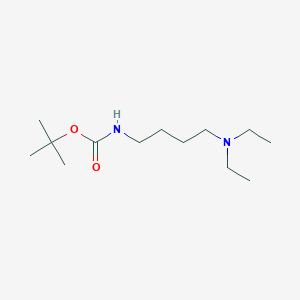
tert-Butyl (4-(diethylamino)butyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-(diethylamino)butyl)carbamate: is an organic compound with the molecular formula C13H28N2O2. It is a carbamate derivative, which is often used in organic synthesis and pharmaceutical research. The compound features a tert-butyl group, a diethylamino group, and a butyl chain, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(diethylamino)butyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(diethylamino)butyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like tetrahydrofuran or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl (4-(diethylamino)butyl)carbamate can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form the corresponding amine by using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in tetrahydrofuran or dichloromethane.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (4-(diethylamino)butyl)carbamate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for amines.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(diethylamino)butyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition. The diethylamino group can interact with various biological pathways, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- N,N-Diethyl-4-aminobutyl carbamate
- tert-Butyl N-(4-aminobutyl)carbamate
Uniqueness
tert-Butyl (4-(diethylamino)butyl)carbamate is unique due to the presence of both a tert-butyl group and a diethylamino group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and pharmaceutical research, offering versatility that similar compounds may lack.
Properties
Molecular Formula |
C13H28N2O2 |
|---|---|
Molecular Weight |
244.37 g/mol |
IUPAC Name |
tert-butyl N-[4-(diethylamino)butyl]carbamate |
InChI |
InChI=1S/C13H28N2O2/c1-6-15(7-2)11-9-8-10-14-12(16)17-13(3,4)5/h6-11H2,1-5H3,(H,14,16) |
InChI Key |
NFNGYYZDLCLINN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















